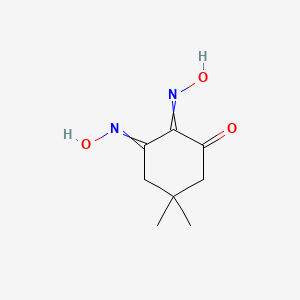

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

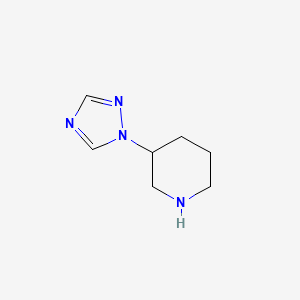

“5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime” is a chemical compound with the linear formula C7H10N2O3 . It is also known as DCDT . This compound is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime” contains a total of 32 bonds, including 17 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and 1 six-membered ring . It also includes 1 urea (-thio) derivative and 1 hydroxylamine (aliphatic) .

科学的研究の応用

Spectrophotometric Analysis

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been utilized in spectrophotometric analysis. It serves as a reagent in the determination of various metals, demonstrating its utility in analytical chemistry. For instance, it has been used for the spectrophotometric determination of cobalt (II) (Qamhieh, Laila, & Salim, 1988). Similarly, it is involved in the spectrophotometric determination of iron by extracting the iron (II)-5,5-dimethyl-1,2, 3-cyclohexanetrione-1,2-dioxime-3-thiosemicarbazone complex from various mediums like water, wine, beer, and fruit juice (Salinas, Díaz, & Sánchez, 1987).

Complex Formation and Stability Analysis

The compound forms complexes with nickel and copper, which have been studied for their composition, stability constant, and free energy change of formation. These complexes have been used to develop spectrophotometric methods for analyzing nickel and copper in aqueous solutions (Salim, Laila, & Qamhieh, 1988).

Comparative Studies with Other Dioximes

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been compared with other dioximes like nioxime and dimethylglyoxime in terms of their dissociation constants in aqueous solution and the formation constants of their copper complexes. This comparative study was conducted through spectrophotometric and potentiometric studies (Haines, Ryan, & Cheney, 1962).

Indirect Determination of Sulphur Dioxide

The compound has been used in an indirect spectrophotometric procedure for determining trace amounts of sulphur dioxide. It functions by reducing Fe(III) to Fe(II), enabling the determination of sulphur dioxide in solutions and atmospheric conditions (Laila, 1989).

Applications in Chemical Synthesis

5,5-Dimethyl-1,2,3-cyclohexanetrione 1,2-dioxime has been involved in various chemical synthesis processes, such as the formation of tetrahydroquinoxaline derivatives through reactions with diacetyl and other diketones. These reactions highlight its role in organic synthesis and the development of new chemical compounds (Gatilov & Samsonov, 2015).

特性

IUPAC Name |

2,3-bis(hydroxyimino)-5,5-dimethylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2)3-5(9-12)7(10-13)6(11)4-8/h12-13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSCVZVLHXMHFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)C(=NO)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2416448.png)

![N-cycloheptyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2416449.png)

![3-Phenyl-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2416450.png)

![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)

![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)

![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)

![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)